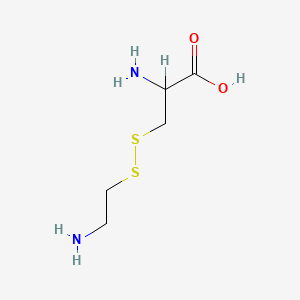

3-((2-Aminoethyl)dithio)alanine

Description

3-((2-Aminoethyl)dithio)alanine is a non-proteinogenic amino acid derivative characterized by a disulfide (-S-S-) bridge linking the β-carbon of alanine to a 2-aminoethyl group. This structural motif confers unique redox-sensitive properties, making it relevant in drug delivery, biochemical probes, and enzyme inhibition studies.

Properties

CAS No. |

30714-38-6 |

|---|---|

Molecular Formula |

C5H12N2O2S2 |

Molecular Weight |

196.3 g/mol |

IUPAC Name |

2-amino-3-(2-aminoethyldisulfanyl)propanoic acid |

InChI |

InChI=1S/C5H12N2O2S2/c6-1-2-10-11-3-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9) |

InChI Key |

WYQFVGPQTGCDJH-UHFFFAOYSA-N |

Canonical SMILES |

C(CSSCC(C(=O)O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Aminoethyl)dithio)alanine typically involves the reaction of alanine with 2-aminoethanethiol in the presence of an oxidizing agent to form the disulfide bond. The reaction conditions often include a suitable solvent, such as water or ethanol, and a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for 3-((2-Aminoethyl)dithio)alanine may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

3-((2-Aminoethyl)dithio)alanine undergoes several types of chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

Reduction: The disulfide bond can be reduced to form thiols.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as dithiothreitol (DTT) and 2-mercaptoethanol are commonly used.

Substitution: Electrophiles like acyl chlorides and alkyl halides are used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Thiols.

Substitution: Amides and alkylated derivatives.

Scientific Research Applications

3-((2-Aminoethyl)dithio)alanine has a wide range of applications in scientific research:

Chemistry: Used as a bifunctional linker in the synthesis of complex molecules.

Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the development of biosensors and diagnostic tools

Mechanism of Action

The mechanism of action of 3-((2-Aminoethyl)dithio)alanine involves its ability to form disulfide bonds with other thiol-containing molecules. This property allows it to act as a cross-linking agent in proteins and peptides, thereby influencing their structure and function. The compound can also participate in redox reactions, affecting cellular redox homeostasis and signaling pathways .

Comparison with Similar Compounds

Thialysine (S-(2-Aminoethyl)-L-cysteine)

- Structure : Features a thioether (-S-CH2CH2NH2) linkage instead of a disulfide.

- Properties: Solubility: Highly water-soluble due to the charged amino group . Biological Role: Acts as a lysine analog, inhibiting lysine-specific enzymes and incorporation into proteins .

- Key Difference: The thioether bond is chemically stable under physiological conditions, whereas the disulfide in 3-((2-Aminoethyl)dithio)alanine can undergo redox-driven cleavage, enabling applications in controlled release systems .

3-(2-Thienyl)-L-alanine

3-(2-Naphthyl)-D-alanine

- Structure : Contains a naphthyl group at the β-carbon.

- Properties :

- Comparison: The bulky naphthyl group sterically hinders interactions compared to the flexible aminoethyl-dithio side chain, which may facilitate dynamic binding .

Physicochemical and Functional Comparisons

Table 1: Key Properties of 3-((2-Aminoethyl)dithio)alanine and Analogs

| Compound | Molecular Weight (g/mol) | Functional Groups | Solubility | Redox Activity |

|---|---|---|---|---|

| 3-((2-Aminoethyl)dithio)alanine* | ~208.3 (calculated) | Disulfide, amine, carboxyl | Moderate (polar) | High |

| Thialysine hydrochloride | 178.24 | Thioether, amine, carboxyl | High | Low |

| 3-(2-Thienyl)-L-alanine | 171.21 | Thiophene, amine, carboxyl | Low | None |

| 3-(2-Naphthyl)-D-alanine | 215.25 | Naphthyl, amine, carboxyl | Very low | None |

*Calculated based on structural formula.

Mechanistic Insights and Research Findings

- Redox Sensitivity: The disulfide bond in 3-((2-Aminoethyl)dithio)alanine is cleavable under reducing environments (e.g., intracellular glutathione), enabling targeted drug release. This property is absent in thioether or aromatic analogs .

- Enzyme Interactions: Thialysine’s thioether linkage mimics lysine’s ε-amino group, competitively inhibiting lysine decarboxylases. The disulfide variant may exhibit similar inhibition but with reversible binding due to bond lability .

- Synthetic Challenges: Disulfide-containing compounds often require controlled oxidation steps, as seen in cysteine dimerization. Analogous methods may apply to 3-((2-Aminoethyl)dithio)alanine synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.